![molecular formula C17H23BrN2OS B2484565 (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2320884-49-7](/img/structure/B2484565.png)
(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as BTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTD belongs to the class of compounds known as diazepanones, which are commonly used as modulators of GABA receptors.
Scientific Research Applications
(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its use as a modulator of GABA receptors. GABA receptors are important targets for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and epilepsy. (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have potent activity at GABA receptors and has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA receptors are ion channels that are activated by the neurotransmitter GABA. When GABA binds to the receptor, it causes the channel to open and allow chloride ions to flow into the cell. This results in a hyperpolarization of the cell membrane, which inhibits neuronal activity. (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is believed to enhance the activity of GABA receptors by binding to a specific site on the receptor and increasing the affinity of the receptor for GABA.
Biochemical and Physiological Effects:
(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have potent activity at GABA receptors and has been studied for its potential therapeutic applications. Studies have shown that (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone can induce sedation, anxiolysis, and anticonvulsant effects in animal models. (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has several advantages as a research tool. It is relatively easy to synthesize, and its activity at GABA receptors has been well characterized. (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has also been shown to have a high degree of selectivity for GABA receptors, which makes it a useful tool for studying the role of GABA receptors in various physiological processes. However, (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. In addition, the effects of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone on GABA receptors may vary depending on the specific receptor subtype and the experimental conditions.
Future Directions
There are several future directions for research on (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of research is the development of new analogs of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone with improved pharmacological properties. Another area of research is the investigation of the role of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in the treatment of neurological and psychiatric disorders. (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone may have potential as a therapeutic agent for the treatment of anxiety, depression, and epilepsy. Finally, further research is needed to fully understand the mechanism of action of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone and its effects on GABA receptors.
Synthesis Methods
The synthesis of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves the reaction of 2-aminothiophene with 3-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-(4-chlorophenyl)piperazine. The final product is obtained by the reaction of the resulting intermediate with 2-oxo-2-phenylethanesulfonic acid. The synthesis of (3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been described in detail in various research articles and can be performed in a laboratory setting with relative ease.
properties
IUPAC Name |
(3-bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZKSECUHSFZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)
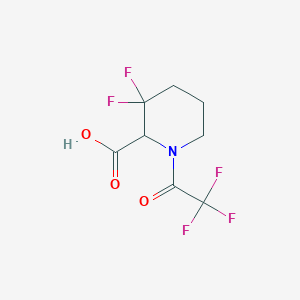
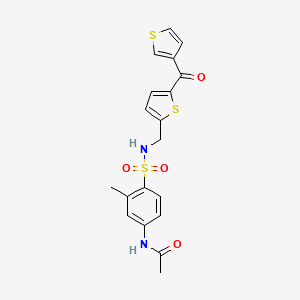
![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2484490.png)

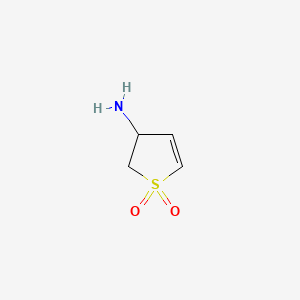
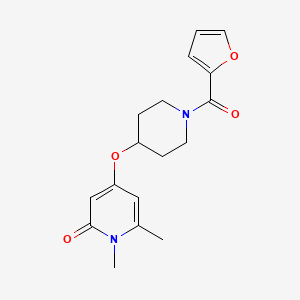
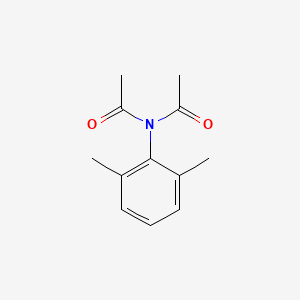
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)
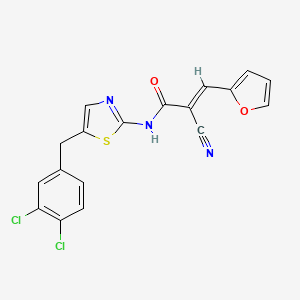
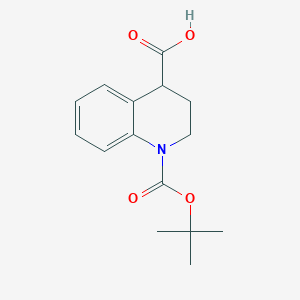

amino}acetic acid](/img/structure/B2484505.png)